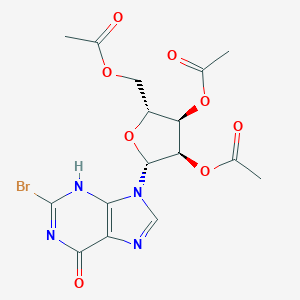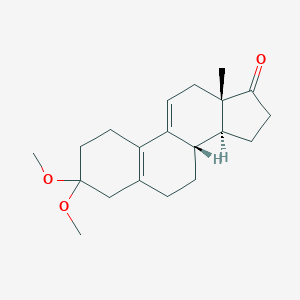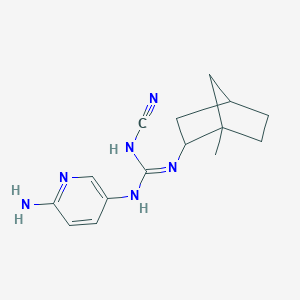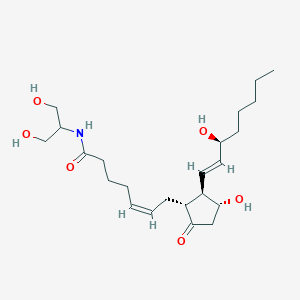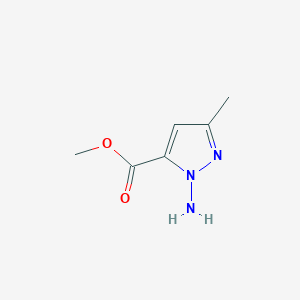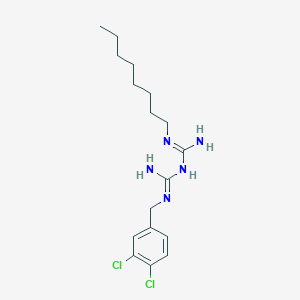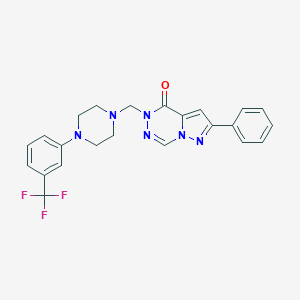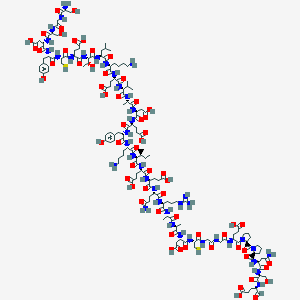
C-Terminally located anterior lobe peptide, lymnaea stagnalis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-Terminally located anterior lobe peptide (CALP) is a neuropeptide found in the pond snail Lymnaea stagnalis. This peptide has been found to play a crucial role in the regulation of feeding behavior, reproduction, and learning and memory in the snail. CALP has also been found to have potential therapeutic applications in the treatment of neurological disorders.
作用機序
C-Terminally located anterior lobe peptide, lymnaea stagnalis acts as a neurotransmitter in the snail's nervous system. It binds to specific receptors on the surface of neurons, triggering a series of biochemical reactions that ultimately lead to changes in neuronal activity. C-Terminally located anterior lobe peptide, lymnaea stagnalis has been found to modulate the release of other neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of feeding behavior and reproduction.
生化学的および生理学的効果
C-Terminally located anterior lobe peptide, lymnaea stagnalis has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of insulin in the pancreas, which could be beneficial in the treatment of diabetes. C-Terminally located anterior lobe peptide, lymnaea stagnalis has also been found to stimulate the release of gonadotropin-releasing hormone (GnRH), which is involved in the regulation of reproduction.
実験室実験の利点と制限
C-Terminally located anterior lobe peptide, lymnaea stagnalis has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. C-Terminally located anterior lobe peptide, lymnaea stagnalis is also highly selective for its target receptors, making it a useful tool for studying specific neuronal pathways. However, there are also limitations to using C-Terminally located anterior lobe peptide, lymnaea stagnalis in laboratory experiments. Its effects may be species-specific, meaning that results obtained in one animal model may not be applicable to other animals or humans. Additionally, C-Terminally located anterior lobe peptide, lymnaea stagnalis may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on C-Terminally located anterior lobe peptide, lymnaea stagnalis. One area of interest is the development of C-Terminally located anterior lobe peptide, lymnaea stagnalis-based therapies for neurological disorders. Researchers are also interested in studying the effects of C-Terminally located anterior lobe peptide, lymnaea stagnalis on other physiological systems, such as the immune system and the cardiovascular system. Another area of interest is the development of new C-Terminally located anterior lobe peptide, lymnaea stagnalis analogs with improved pharmacological properties, such as increased potency or longer half-life.
Conclusion
C-Terminally located anterior lobe peptide (C-Terminally located anterior lobe peptide, lymnaea stagnalis) is a neuropeptide found in the pond snail Lymnaea stagnalis. It has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. C-Terminally located anterior lobe peptide, lymnaea stagnalis acts as a neurotransmitter in the snail's nervous system, modulating the release of other neurotransmitters and ultimately leading to changes in neuronal activity. C-Terminally located anterior lobe peptide, lymnaea stagnalis has several advantages as a research tool, but also has limitations. Future research on C-Terminally located anterior lobe peptide, lymnaea stagnalis will focus on developing new therapies for neurological disorders and studying its effects on other physiological systems.
合成法
C-Terminally located anterior lobe peptide, lymnaea stagnalis is synthesized by a combination of solid-phase peptide synthesis and solution-phase peptide synthesis. The peptide is synthesized in a stepwise manner, with each amino acid added to the growing peptide chain using a coupling agent. The final product is purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
C-Terminally located anterior lobe peptide, lymnaea stagnalis has been extensively studied for its potential therapeutic applications. Researchers have found that C-Terminally located anterior lobe peptide, lymnaea stagnalis can stimulate the growth of new neurons in the brain, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. C-Terminally located anterior lobe peptide, lymnaea stagnalis has also been found to improve learning and memory in animal models, making it a potential treatment for cognitive disorders.
特性
CAS番号 |
144387-61-1 |
|---|---|
製品名 |
C-Terminally located anterior lobe peptide, lymnaea stagnalis |
分子式 |
C153H235N41O62S2 |
分子量 |
3704.9 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H235N41O62S2/c1-11-71(6)121(149(253)179-88(36-44-113(213)214)132(236)175-86(34-42-111(209)210)131(235)174-85(33-40-105(157)202)130(234)171-84(21-16-50-161-153(159)160)128(232)166-72(7)123(227)165-73(8)124(228)181-97(58-118(223)224)143(247)188-101(67-257)127(231)164-60-107(204)162-61-108(205)169-91(39-47-116(219)220)151(255)194-52-18-23-104(194)152(256)193-51-17-22-103(193)147(251)185-95(56-106(158)203)140(244)187-100(66-198)144(248)168-78(63-195)28-41-110(207)208)191-134(238)83(20-13-15-49-155)173-138(242)93(54-76-24-29-79(200)30-25-76)182-133(237)87(35-43-112(211)212)177-141(245)96(57-117(221)222)180-125(229)74(9)167-148(252)120(70(4)5)190-135(239)89(37-45-114(215)216)176-129(233)82(19-12-14-48-154)172-137(241)92(53-69(2)3)186-150(254)122(75(10)199)192-136(240)90(38-46-115(217)218)178-146(250)102(68-258)189-139(243)94(55-77-26-31-80(201)32-27-77)183-142(246)98(59-119(225)226)184-145(249)99(65-197)170-109(206)62-163-126(230)81(156)64-196/h24-27,29-32,63,69-75,78,81-104,120-122,196-201,257-258H,11-23,28,33-62,64-68,154-156H2,1-10H3,(H2,157,202)(H2,158,203)(H,162,204)(H,163,230)(H,164,231)(H,165,227)(H,166,232)(H,167,252)(H,168,248)(H,169,205)(H,170,206)(H,171,234)(H,172,241)(H,173,242)(H,174,235)(H,175,236)(H,176,233)(H,177,245)(H,178,250)(H,179,253)(H,180,229)(H,181,228)(H,182,237)(H,183,246)(H,184,249)(H,185,251)(H,186,254)(H,187,244)(H,188,247)(H,189,243)(H,190,239)(H,191,238)(H,192,240)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,159,160,161)/t71-,72-,73-,74-,75+,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,120-,121-,122-/m0/s1 |
InChIキー |
FXRKLGZOYQLNCO-KKUYMEDOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N |
その他のCAS番号 |
144387-61-1 |
配列 |
SGSDYCETLKEVADEYKIEEQRAADCGGEPPNSE |
同義語 |
C-terminally located anterior lobe peptide, Lymnaea stagnalis CALP peptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



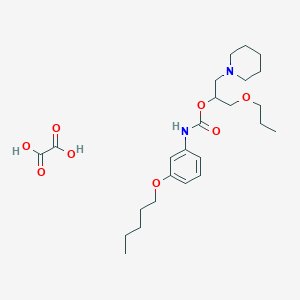
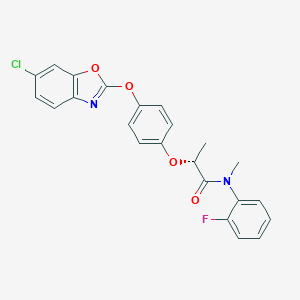
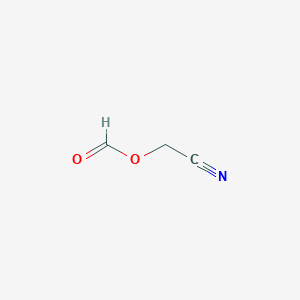
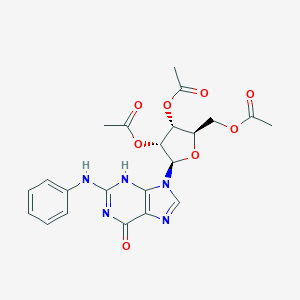
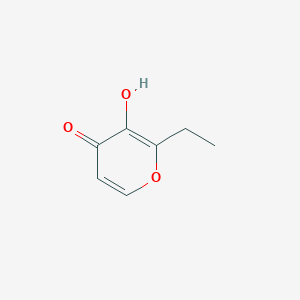
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
